

# Evaluating the selectivity of TH9619 for MTHFD2 over other folate enzymes

Author: BenchChem Technical Support Team. Date: December 2025



# TH9619: A Selective Approach to Targeting Cancer Metabolism

A deep dive into the selectivity of **TH9619** for MTHFD2 over other folate enzymes, supported by experimental evidence.

Published: November 20, 2025

#### Introduction

In the landscape of cancer therapeutics, metabolic pathways have emerged as a promising frontier for targeted drug development. One-carbon (1C) metabolism, a critical network for nucleotide synthesis, is frequently upregulated in cancer cells to sustain their rapid proliferation. Within this pathway, the mitochondrial enzyme Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) has been identified as a key player, highly expressed in various cancers while minimally present in normal adult tissues. This differential expression profile makes MTHFD2 an attractive target for cancer therapy.[1][2] **TH9619** has been developed as a potent inhibitor of MTHFD2 and has demonstrated significant anti-tumor activity.[3] This guide evaluates the selectivity of **TH9619** for MTHFD2 in comparison to other key enzymes in the folate pathway, presenting experimental data and methodologies to support its targeted mechanism of action.

# Mechanism of Action: The "Folate Trap"



**TH9619** is a potent inhibitor of the dehydrogenase and cyclohydrolase activities of both MTHFD1 and MTHFD2.[3][4] However, its therapeutic selectivity arises from a nuanced mechanism within the cellular environment. While **TH9619** can inhibit MTHFD2 in biochemical assays, it does not effectively target the enzyme within the mitochondria of living cells.[1][5][6] [7] Instead, it primarily acts on the cytosolic enzyme MTHFD1 and the nuclear pool of MTHFD2.[5][6][7]

This targeted inhibition of cytosolic MTHFD1, downstream of mitochondrial formate production (driven by MTHFD2 in cancer cells), leads to an accumulation of 10-formyl-tetrahydrofolate (10-CHO-THF).[1][4][6] This accumulation effectively sequesters the available folate pool, a phenomenon termed the "folate trap".[1][4][6][7] The trapping of folate ultimately leads to a depletion of thymidylate, causing replication stress, DNA damage, and subsequent apoptosis specifically in cancer cells that are highly dependent on MTHFD2 activity.[1][5][8] This cancer-specific vulnerability provides a significant therapeutic window, as non-transformed cells with low MTHFD2 expression are largely unaffected.[9]

## Quantitative Selectivity Profile of TH9619

The selectivity of **TH9619** has been evaluated against a panel of other folate-dependent enzymes. The following table summarizes the inhibitory activity of **TH9619**.



| Enzyme Target | IC50 (nM)                              | Fold Selectivity vs.<br>MTHFD2 | Reference |
|---------------|----------------------------------------|--------------------------------|-----------|
| MTHFD2        | 47                                     | -                              | [3][10]   |
| MTHFD1        | Concurrent inhibition with MTHFD2      | N/A                            | [10]      |
| DHFR          | No significant inhibition at 100 μM    | > 2127                         | [8]       |
| SHMT1         | No significant inhibition at 100 μM    | > 2127                         | [8]       |
| SHMT2         | No significant inhibition at 100 μM    | > 2127                         | [8]       |
| TYMS          | No significant<br>inhibition at 100 μM | > 2127                         | [8]       |

N/A - Not Applicable as **TH9619** is a dual inhibitor of MTHFD1 and MTHFD2.

# Experimental Protocols Biochemical Enzyme Inhibition Assays

The half-maximal inhibitory concentration (IC50) values for **TH9619** against recombinant human MTHFD2, MTHFD1, Dihydrofolate Reductase (DHFR), Serine Hydroxymethyltransferase 1 (SHMT1), SHMT2, and Thymidylate Synthase (TYMS) were determined using biochemical assays. The general protocol is as follows:

- Enzyme Preparation: Recombinant human enzymes were purified to homogeneity.
- Assay Buffer: A suitable buffer containing necessary co-factors (e.g., NAD+, NADP+, tetrahydrofolate derivatives) was prepared.
- Inhibitor Dilution: TH9619 was serially diluted to a range of concentrations.
- Reaction Initiation: The enzymatic reaction was initiated by the addition of the substrate.



- Detection: The rate of the reaction was monitored by measuring the change in absorbance or fluorescence over time, corresponding to the consumption of a substrate or the formation of a product.
- Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation. For enzymes like DHFR, SHMT1, SHMT2, and TYMS, activity was measured at a high concentration of TH9619 (e.g., 100 μM) to confirm the lack of significant inhibition.[8]

### **Cellular Target Engagement Assays**

To confirm that **TH9619** engages with MTHFD2 in a cellular context, the Cellular Thermal Shift Assay (CETSA) can be employed.

- Cell Treatment: Intact cells (e.g., HL-60) are treated with **TH9619** or a vehicle control.
- Heating: The treated cells are heated to a range of temperatures.
- Lysis and Centrifugation: Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
- Protein Detection: The amount of soluble target protein (MTHFD2) at each temperature is quantified by Western blotting or other protein detection methods.
- Analysis: Ligand binding stabilizes the protein, resulting in a higher melting temperature. A
  shift in the melting curve for MTHFD2 in the presence of TH9619 indicates target
  engagement.

## Signaling Pathways and Experimental Workflows





Click to download full resolution via product page

Caption: Mechanism of TH9619-induced folate trapping in cancer cells.





Click to download full resolution via product page

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).



### Conclusion

The available data strongly support the conclusion that **TH9619** is a highly selective inhibitor of the MTHFD1/2 enzymes within the folate metabolism pathway. Its unique mechanism of inducing a "folate trap" by inhibiting cytosolic MTHFD1 and nuclear MTHFD2, while not affecting the mitochondrial isoform, provides a targeted approach to killing cancer cells that overexpress MTHFD2. The lack of significant activity against other key folate enzymes such as DHFR, SHMT1, SHMT2, and TYMS underscores its specificity. This selectivity profile, combined with its potent anti-cancer effects, positions **TH9619** as a promising candidate for further development in the treatment of MTHFD2-driven malignancies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. What are MTHFD2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells | SLU publication database (SLUpub) [publications.slu.se]
- 8. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Development of Potent and Selective Inhibitors of Methylenetetrahydrofolate Dehydrogenase 2 for Targeting Acute Myeloid Leukemia: SAR, Structural Insights, and Biological Characterization PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Evaluating the selectivity of TH9619 for MTHFD2 over other folate enzymes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11929107#evaluating-the-selectivity-of-th9619-formthfd2-over-other-folate-enzymes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com